3-bromo-4-hydroxy-6-methylpyridin-2(1H)-one
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Overview
Description
3-Bromo-4-hydroxy-6-methylpyridin-2(1H)-one is a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-hydroxy-6-methylpyridin-2(1H)-one typically involves the bromination of 4-hydroxy-6-methylpyridin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions, followed by purification steps such as crystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: 3-bromo-4-oxo-6-methylpyridin-2(1H)-one.
Reduction: 4-hydroxy-6-methylpyridin-2(1H)-one.
Substitution: 3-substituted-4-hydroxy-6-methylpyridin-2(1H)-one derivatives.
Scientific Research Applications
3-Bromo-4-hydroxy-6-methylpyridin-2(1H)-one can be used in:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 3-bromo-4-hydroxy-6-methylpyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-hydroxy-6-methylpyridin-2(1H)-one
- 3-iodo-4-hydroxy-6-methylpyridin-2(1H)-one
- 3-bromo-4-hydroxy-5-methylpyridin-2(1H)-one
Uniqueness
3-Bromo-4-hydroxy-6-methylpyridin-2(1H)-one is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications.
Properties
IUPAC Name |
3-bromo-4-hydroxy-6-methyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-3-2-4(9)5(7)6(10)8-3/h2H,1H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZXRPAIABIQNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63897-14-3 |
Source
|
Record name | 3-bromo-4-hydroxy-6-methylpyridin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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